![molecular formula C7H11ClN2 B2853953 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride CAS No. 78520-29-3](/img/structure/B2853953.png)

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

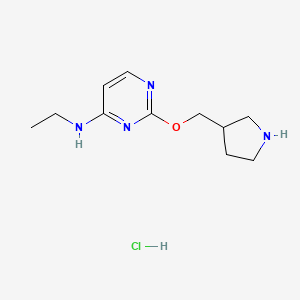

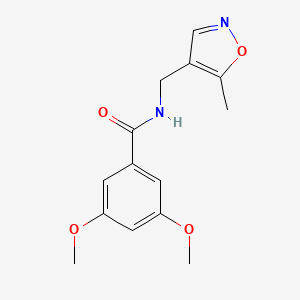

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, also known as THB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THB is a heterocyclic compound that contains a benzimidazole ring and a tetrahydrofuran ring. In

科学研究应用

Comprehensive Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Applications

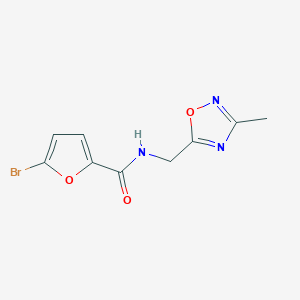

Selective COX-2 Inhibition for Anti-Inflammatory Applications: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives have been synthesized to evaluate their biological activities as selective cyclooxygenase-2 (COX-2) inhibitors . These compounds are particularly significant in the treatment of inflammation and inflammation-associated disorders, offering potential therapeutic benefits with reduced gastrointestinal toxicities compared to non-selective COX inhibitors.

Cancer Research and Angiogenesis: The COX-2 isozyme, which can be selectively inhibited by 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives, is implicated in cancer and angiogenesis . This suggests a role for these compounds in cancer treatment strategies, possibly slowing the progression of tumors and reducing the formation of new blood vessels that feed cancer growth.

Alzheimer’s Disease Progression: Recent studies indicate that selective COX-2 inhibitors, which can be designed using the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole scaffold, may slow the progress of Alzheimer’s disease without causing gastrointestinal damage . This opens up a promising avenue for the development of new treatments for neurodegenerative diseases.

Synthesis of Natural Product Analogues: The compound has been used in the synthesis of terrazoanthine natural products, which are a family of 2-aminoimidazole alkaloids isolated from marine invertebrates . These natural products have various biological activities and the synthetic analogues could lead to new pharmaceuticals.

Development of Antibacterial and Antifungal Agents: Derivatives of 1H-benzo[d]imidazole, which include the 4,5,6,7-tetrahydro variant, have shown potential as antibacterial and antifungal agents . This application is crucial in the ongoing battle against resistant strains of bacteria and fungi.

Medicinal Chemistry: Bioisostere Replacement: The structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole allows it to act as a bioisostere, replacing groups like guanidine, benzamidine, and triazole in biologically active compounds . This property is valuable for the design of new drugs with improved efficacy and reduced side effects.

Chemical Reactant for Imidazolylnitroquinoxalinedione Synthesis: This compound serves as a useful reactant for the preparation of imidazolylnitroquinoxalinedione, a compound with potential pharmacological applications .

Exploration of Molecular Interactions: Due to its ability to form multiple hydrogen bonds, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is an interesting candidate for studying interactions with biological targets containing glutamate and aspartate residues . This can lead to a better understanding of molecular recognition processes in biological systems.

作用机制

Biochemical Pathways

Benzimidazole derivatives have been reported to show activity against various bacterial strains, suggesting that they may affect bacterial metabolic pathways .

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLWNEUASQXDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2853876.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)